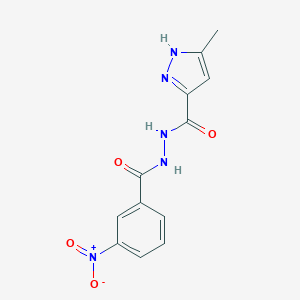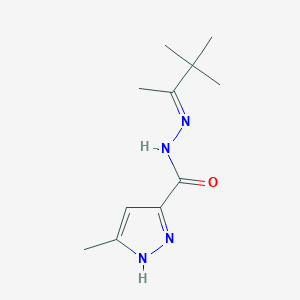![molecular formula C20H15BrN2OS B321652 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea](/img/structure/B321652.png)
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with biphenyl-4-carboxylic acid in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation to ensure high purity and yield of the compound.
化学反応の分析
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Coupling Reactions: The biphenyl carboxamide moiety can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and coupled products with extended molecular frameworks.
科学的研究の応用
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar in structure but contains a furan ring instead of a biphenyl moiety.
N-(2-bromophenyl)carbamothioyl)benzamide: Contains a benzamide group instead of a biphenyl carboxamide moiety.
Uniqueness
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea is unique due to its combination of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C20H15BrN2OS |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
N-[(2-bromophenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2OS/c21-17-8-4-5-9-18(17)22-20(25)23-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,23,24,25) |
InChIキー |
TTZAJHZUYQQFBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3Br |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-methoxyphenyl)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321574.png)

![2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B321577.png)

![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321581.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-methoxybenzamide](/img/structure/B321586.png)

![2-(4-ethylphenoxy)-N'-[(2-methoxyphenoxy)acetyl]acetohydrazide](/img/structure/B321589.png)
![2-chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B321595.png)

![(4Z)-4-[(2-chloro-3-methylphenyl)hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B321597.png)


